7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine

Catalog No.
S530590
CAS No.
M.F
C20H21ClN4
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quino...

Product Name

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine

IUPAC Name

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine

Molecular Formula

C20H21ClN4

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C20H21ClN4/c1-24-10-12-25(13-11-24)17-5-3-16(4-6-17)23-19-8-9-22-20-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3,(H,22,23)

InChI Key

LJSIXDJBHLLWHD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

IND45193; IND-45193; IND 45193;

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl

Description

The exact mass of the compound 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine is 351.1502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by a chlorine atom at the seventh position and an amine group at the fourth position of the quinoline ring. The compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, substituted at the para position of a phenyl group. This structural configuration suggests potential biological activity, particularly in medicinal chemistry.

  • Nucleophilic Substitution: The introduction of the piperazine moiety often occurs through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable electrophile derived from the quinoline.
  • Reflux Conditions: Many synthetic routes utilize reflux conditions to facilitate the reaction between 4,7-dichloroquinoline and various amines or substituted phenols, enhancing nucleophilic attack on electrophilic sites.
  • Microwave-Assisted Synthesis: Recent methodologies have employed microwave irradiation to optimize reaction times and yields, particularly for the fusion of amines with quinoline derivatives .

7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine has shown promising biological activities, particularly in antimalarial and anticancer research. The compound's structure allows it to interact with biological targets effectively:

  • Antimalarial Activity: Compounds in the quinoline class, particularly those with amino substitutions, have been studied for their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria .
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .

The synthesis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine can be achieved through several methods:

  • Direct Fusion Method: This involves heating 4,7-dichloroquinoline with an appropriate amine (such as 4-(4-methylpiperazin-1-yl)aniline) in the presence of phenol as a solvent. The reaction typically requires elevated temperatures and may be optimized using microwave techniques to improve yield and purity .
  • Stepwise Synthesis: Involves synthesizing intermediate compounds that can then be coupled to form the target molecule. For example, starting from 4-aminoquinoline derivatives followed by functionalization with piperazine .
  • Refluxing Techniques: The use of reflux conditions allows for prolonged reaction times that can enhance yields of desired products while minimizing side reactions .

The applications of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine are diverse:

  • Pharmaceutical Development: Due to its biological activity, this compound is being explored as a lead structure for developing new antimalarial and anticancer drugs.
  • Research Tool: It serves as a valuable tool in biochemical research for studying mechanisms of action related to quinoline-based compounds.

Interaction studies involving 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins involved in disease processes can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells can inform its potential therapeutic efficacy and bioavailability.

Several compounds share structural similarities with 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-ChloroquinolineContains chlorine at position 7AntimicrobialSimpler structure without piperazine
N-[4-(morpholin-4-yl)phenyl]quinolin-4-amineMorpholine instead of piperazineAnticancerMorpholine provides different solubility properties
4-MethylaminoquinolineMethyl group at position 4AntimalarialFocused on malaria treatment specifically
N-[3-(dimethylamino)phenyl]quinolin-4-aminesDimethylamino substitutionVaried biological activitiesDifferent nitrogen substitution impacts activity

The uniqueness of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine lies in its specific combination of a chloro group and a piperazine moiety, which may enhance its pharmacological profile compared to other analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

352.1454744 g/mol

Monoisotopic Mass

352.1454744 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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